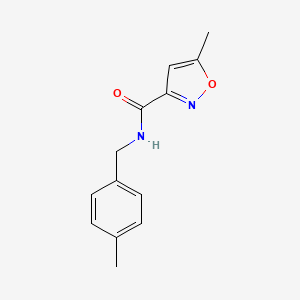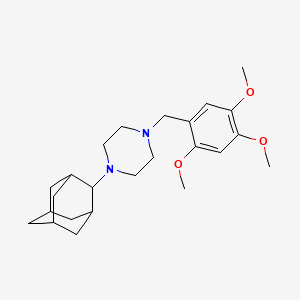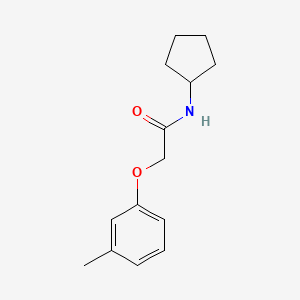
N-(diphenylmethyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-3-(2-thienyl)acrylamide, also known as DPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPTA is a member of the acrylamide family of compounds, which are known for their unique chemical properties and potential uses in a variety of fields.
作用機序
The mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and proliferation. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including histone deacetylases and protein kinase C.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant properties and the ability to scavenge free radicals.
実験室実験の利点と制限
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and modulate immune function. However, there are also some limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on N-(diphenylmethyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Other areas of research include the study of N-(diphenylmethyl)-3-(2-thienyl)acrylamide's effects on immune function and inflammation, as well as its potential use as a tool for studying protein-protein interactions and other molecular processes. Further research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide and its potential applications in scientific research.
合成法
N-(diphenylmethyl)-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of diphenylmethanol with 2-thiophene carboxylic acid and acryloyl chloride. Other methods involve the use of various reagents and catalysts to facilitate the reaction and improve the yield of the final product.
科学的研究の応用
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been studied for its potential use as a tool in the study of protein-protein interactions and other molecular processes.
特性
IUPAC Name |
(E)-N-benzhydryl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(14-13-18-12-7-15-23-18)21-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGPDVUFPNFWIP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)

![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)


![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)

![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)